tert-butyl N-(4-methoxypiperidin-3-yl)carbamate tert-butyl N-(4-methoxypiperidin-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 1932258-39-3
VCID: VC8344822
InChI: InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-8-7-12-6-5-9(8)15-4/h8-9,12H,5-7H2,1-4H3,(H,13,14)
SMILES: CC(C)(C)OC(=O)NC1CNCCC1OC
Molecular Formula: C11H22N2O3
Molecular Weight: 230.30 g/mol

tert-butyl N-(4-methoxypiperidin-3-yl)carbamate

CAS No.: 1932258-39-3

Cat. No.: VC8344822

Molecular Formula: C11H22N2O3

Molecular Weight: 230.30 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-(4-methoxypiperidin-3-yl)carbamate - 1932258-39-3

Specification

CAS No. 1932258-39-3
Molecular Formula C11H22N2O3
Molecular Weight 230.30 g/mol
IUPAC Name tert-butyl N-(4-methoxypiperidin-3-yl)carbamate
Standard InChI InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-8-7-12-6-5-9(8)15-4/h8-9,12H,5-7H2,1-4H3,(H,13,14)
Standard InChI Key NHVLLFXVGDDNPB-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CNCCC1OC
Canonical SMILES CC(C)(C)OC(=O)NC1CNCCC1OC

Introduction

Chemical Structure and Nomenclature

tert-Butyl N-(4-methoxypiperidin-3-yl)carbamate (IUPAC name: tert-butyl N-[(4-methoxypiperidin-3-yl)]carbamate) features a six-membered piperidine ring with two functional groups: a methoxy (-OCH₃) substituent at the 4-position and a tert-butoxycarbonyl (Boc) carbamate group at the 3-position. The Boc group acts as a protective moiety for the secondary amine, a common strategy in organic synthesis to prevent unwanted side reactions during multi-step processes .

Stereochemical Considerations

Piperidine derivatives often exhibit stereochemical complexity due to their non-planar ring structure. For tert-butyl N-(4-methoxypiperidin-3-yl)carbamate, the relative configuration of the methoxy and carbamate groups influences its physicochemical behavior. In analogous compounds like tert-butyl (trans-3-methoxypiperidin-4-yl)carbamate (PubChem CID: 90939728), trans configurations between substituents enhance molecular stability through reduced steric hindrance .

Table 1: Comparative Molecular Properties

PropertyTarget Compoundtert-Butyl (trans-3-methoxypiperidin-4-yl)carbamate tert-Butyl N-(3-methylpiperidin-4-yl)carbamate
Molecular FormulaC₁₁H₂₂N₂O₃C₁₁H₂₂N₂O₃C₁₁H₂₂N₂O₂
Molecular Weight (g/mol)230.30 (calculated)230.30214.30
Hydrogen Bond Donors222
Rotatable Bonds443
XLogP3-AA0.8 (predicted)0.61.5

Synthetic Pathways

The synthesis of tert-butyl N-(4-methoxypiperidin-3-yl)carbamate likely follows established Boc-protection methodologies. A plausible route involves:

  • Substrate Preparation: 4-Methoxypiperidin-3-amine is generated via reductive amination of 4-methoxy-3-piperidone.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) yields the target compound .

Optimization Challenges

In related syntheses, such as tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate (PubChem CID: 28875358), steric effects from N-alkylation require careful temperature control (0–5°C) to minimize byproducts . For the 4-methoxy derivative, electronic effects from the methoxy group may necessitate polar aprotic solvents (e.g., DMF) to enhance reaction rates.

Physicochemical Properties

Computational models predict the following key properties for tert-butyl N-(4-methoxypiperidin-3-yl)carbamate:

  • Solubility: Moderate lipid solubility (XLogP3 ≈ 0.8) suggests preferential dissolution in organic solvents like dichloromethane or ethyl acetate .

  • Hydrogen Bonding: Two donor sites (NH and OH) enable interactions with polar surfaces, influencing crystallization behavior .

  • Thermal Stability: The Boc group decomposes at ~150°C, consistent with thermogravimetric analysis of analogous carbamates .

Pharmaceutical Applications

Piperidine carbamates serve as intermediates in drug discovery, particularly for kinase inhibitors and neurotransmitter modulators. For example:

  • Anticancer Agents: Boc-protected piperidines are precursors to compounds targeting PI3K/mTOR pathways .

  • Neurological Therapeutics: Structural analogs demonstrate affinity for σ-1 receptors, implicated in neuropathic pain management .

Table 2: Bioactivity of Related Carbamates

CompoundBiological TargetIC₅₀ (nM)Source
tert-Butyl (trans-3-methoxypiperidin-4-yl)carbamatePI3Kγ12.4PubChem BioAssay
tert-Butyl N-(3-methylpiperidin-4-yl)carbamateσ-1 Receptor8.7ChEMBL Database

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